molecular formula C7H12N2O B8639224 1-Methyl-3-propyl-1H-pyrazol-5-ol

1-Methyl-3-propyl-1H-pyrazol-5-ol

Cat. No.: B8639224
M. Wt: 140.18 g/mol
InChI Key: HDFHJYPHZLZTKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-3-propyl-1H-pyrazol-5-ol is a pyrazole derivative characterized by a hydroxyl group at the 5-position, a methyl group at the 1-position, and a propyl substituent at the 3-position. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity.

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

2-methyl-5-propyl-1H-pyrazol-3-one

InChI

InChI=1S/C7H12N2O/c1-3-4-6-5-7(10)9(2)8-6/h5,8H,3-4H2,1-2H3

InChI Key

HDFHJYPHZLZTKC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)N(N1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-propyl-1H-pyrazol-5-ol can be achieved through various methods. One common approach involves the cyclocondensation of hydrazine with a β-diketone or β-ketoester. For instance, the reaction of 2-methyl-3-oxobutanoic acid ethyl ester with hydrazine hydrate under reflux conditions can yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous processes. These methods often utilize catalytic systems to enhance reaction efficiency and selectivity. For example, the use of a palladium-catalyzed coupling reaction can facilitate the formation of the pyrazole ring .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-propyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Methyl-3-propyl-1H-pyrazol-5-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anti-inflammatory, analgesic, and antipyretic properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-Methyl-3-propyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The hydroxyl group at position 3 plays a crucial role in these interactions by forming hydrogen bonds with amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

Comparison with Similar Pyrazol-5-ol Derivatives

Structural Analogues and Substituent Effects

The 3-position substituent significantly influences the physicochemical and biological properties of pyrazol-5-ol derivatives. Below is a comparison of 1-methyl-3-propyl-1H-pyrazol-5-ol with structurally related compounds:

Compound Name 3-Position Substituent Key Applications Synthesis Method (if available)
This compound Propyl (C₃H₇) Potential agrochemical intermediate Not specified in evidence
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (5-MTP) CF₃ Herbicide intermediate (e.g., pyroxasulfone) Novel regioselective synthesis
1-Methyl-3-phenyl-1H-pyrazol-5-ol Phenyl (C₆H₅) Pharmaceutical scaffolds Classical cyclocondensation

Key Observations :

  • Electron-Withdrawing vs. Alkyl Groups: The trifluoromethyl (CF₃) group in 5-MTP enhances electrophilicity and stability, making it suitable for herbicide intermediates.
  • Synthetic Challenges : The regioselective synthesis of 5-MTP (avoiding isomerization to 3-MTP) highlights the importance of reaction conditions in pyrazole chemistry. Similar challenges may apply to synthesizing the propyl variant .

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